molecular formula C9H9ClN4O2S B11809729 Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

Cat. No.: B11809729
M. Wt: 272.71 g/mol
InChI Key: SEQYKOYUJZGMGE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound that features a unique combination of thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted thiazole derivatives
  • Oxidized or reduced forms of the original compound
  • Cyclized heterocyclic compounds

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death[4][4]. In anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison: Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate stands out due to its unique combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, bioavailability, or specificity towards certain biological targets .

Biological Activity

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of chlorine and ethyl groups enhances its pharmacological profile.

Chemical Formula: C₉H₈ClN₃O₂S

Molecular Weight: 239.69 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing triazole groups. This compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 4 μg/mL
Escherichia coli8 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antitumor Activity

The compound's structural components are associated with anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC₅₀ (μM)
HeLa (Cervical Cancer)5.5
MCF-7 (Breast Cancer)7.2
A549 (Lung Cancer)6.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

A notable case study involved the examination of the compound's effect on Mycobacterium tuberculosis. The compound was tested for its ability to inhibit the growth of drug-resistant strains:

  • Strain Tested: H37Rv
  • MIC: 0.5 μg/mL
  • Result: Significant inhibition observed at this concentration, indicating potential as an antitubercular agent .

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and disrupt cellular metabolism in microbial cells. The triazole moiety is particularly effective in inhibiting enzymes involved in these processes .

Properties

Molecular Formula

C9H9ClN4O2S

Molecular Weight

272.71 g/mol

IUPAC Name

ethyl 2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H9ClN4O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3

InChI Key

SEQYKOYUJZGMGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C2=NC=NN2C

Origin of Product

United States

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